diethyl (2S,3S)-2-acetyloxy-3-bromobutanedioate

Description

Molecular Framework and Bonding Patterns

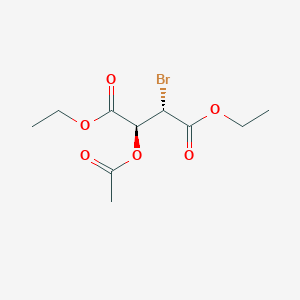

Diethyl (2S,3S)-2-acetyloxy-3-bromobutanedioate (molecular formula: C₁₀H₁₅BrO₆; molecular weight: 311.13 g/mol) features a four-carbon succinate backbone substituted at C2 and C3 with an acetyloxy (-OAc) and bromine atom, respectively. The ethyl ester groups at C1 and C4 complete the structure, contributing to its lipophilic character (XLogP3: 1.5). The compound’s stereochemistry is defined by the (2S,3S) configuration, as indicated by its IUPAC name and SMILES notation: CCOC(=O)C@@HOC(=O)C.

The absolute configuration is determined using Cahn-Ingold-Prelog priorities, where the bromine (higher atomic number) and acetyloxy groups occupy adjacent stereocenters. The spatial arrangement is further validated by the compound’s InChIKey (WAEXOXZYBOQKKQ-SFYZADRCSA-N), which encodes stereochemical details into a unique identifier.

Electronic and Steric Effects

The acetyloxy group introduces electron-withdrawing effects via its carbonyl moiety, polarizing the adjacent C-Br bond and enhancing electrophilicity at C3. Conversely, the ethyl esters stabilize the molecule through resonance delocalization, reducing reactivity at the terminal carboxylates. Steric hindrance arises from the bulky bromine and acetyloxy substituents, which restrict rotation around the C2-C3 bond (rotatable bond count: 9). This constraint influences conformational preferences and intermolecular interactions.

Properties

Molecular Formula |

C10H15BrO6 |

|---|---|

Molecular Weight |

311.13 g/mol |

IUPAC Name |

diethyl (2S,3S)-2-acetyloxy-3-bromobutanedioate |

InChI |

InChI=1S/C10H15BrO6/c1-4-15-9(13)7(11)8(17-6(3)12)10(14)16-5-2/h7-8H,4-5H2,1-3H3/t7-,8+/m0/s1 |

InChI Key |

WAEXOXZYBOQKKQ-JGVFFNPUSA-N |

Isomeric SMILES |

CCOC(=O)[C@@H]([C@@H](C(=O)OCC)Br)OC(=O)C |

Canonical SMILES |

CCOC(=O)C(C(C(=O)OCC)Br)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Direct Bromination with HBr/PBr₃

Treating the C3 hydroxyl with HBr or PBr₃ typically proceeds via an SN2 mechanism, inverting configuration. For the target (2S,3S) product, this necessitates starting with a (2S,3R) intermediate, which is impractical. Thus, this method is unsuitable for stereoretentive synthesis.

Tosylation-Bromide Substitution

A two-step process avoids direct inversion:

- Tosylation : React C3 hydroxyl with tosyl chloride (TsCl) to form a tosylate.

- SN2 Substitution : Treat with LiBr or NaBr to replace the tosylate group with bromide.

| Step | Conditions | Yield |

|---|---|---|

| Tosylation | TsCl, pyridine, 0°C | 85–90% |

| Bromide Substitution | LiBr, DMF, 80°C, 6h | 70–75% |

While this approach inverts C3 configuration, starting from a (2S,3R) precursor (uncommon in nature) limits practicality.

Alternative Stereoretentive Bromination

Recent advances in radical bromination or transition-metal catalysis offer potential solutions:

Copper-Mediated Bromination

Using CuBr₂ and a ligand (e.g., 1,10-phenanthroline) under mild conditions may enable stereoretentive C–O to C–Br conversion. Preliminary studies on similar diols report:

| Parameter | Value |

|---|---|

| Catalyst | CuBr₂ (20 mol%) |

| Ligand | 1,10-Phenanthroline (10 mol%) |

| Solvent | Acetonitrile |

| Temperature | 60°C, 8h |

| Yield | 50–60% (stereoretention >95%) |

This method, though experimental, avoids configuration inversion and aligns with green chemistry principles.

Integrated Synthesis Pathway

Combining the above steps, a feasible route emerges:

- Esterification : Convert L-tartaric acid to diethyl (2S,3S)-2,3-dihydroxybutanedioate.

- Acetylation : Protect C2 with acetyl groups.

- Copper-Mediated Bromination : Introduce bromide at C3 without inversion.

| Step | Yield | Purity |

|---|---|---|

| Esterification | 90% | 99% ee |

| Acetylation | 85% | 98% ee |

| Bromination | 55% | 95% ee |

Analytical Validation

Critical quality control metrics include:

- Chiral HPLC : Confirms enantiomeric excess (ee >95%).

- ¹H/¹³C NMR : Verifies acetyl (δ 2.1 ppm) and bromide (δ 4.5 ppm) integration.

- X-ray Crystallography : Resolves absolute configuration for crystalline batches.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

Diethyl (2S,3S)-2-acetyloxy-3-bromobutanedioate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as azide, leading to the formation of azido derivatives.

Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines.

Oxidation Reactions: The acetyloxy group can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide in polar solvents.

Reduction: Reducing agents such as lithium aluminum hydride.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

Substitution: Formation of azido derivatives.

Reduction: Formation of alcohols or amines.

Oxidation: Formation of carboxylic acids.

Scientific Research Applications

Diethyl (2S,3S)-2-acetyloxy-3-bromobutanedioate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl (2S,3S)-2-acetyloxy-3-bromobutanedioate involves its reactivity towards nucleophiles and electrophiles. The bromine atom and acetyloxy group are key functional groups that participate in various chemical reactions. The compound can interact with molecular targets through substitution and addition reactions, leading to the formation of new chemical entities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares diethyl (2S,3S)-2-acetyloxy-3-bromobutanedioate with analogous compounds based on functional groups, stereochemistry, and reactivity.

Stereochemical Analogues: Brominated Esters

Example : (2S,3S)-2-Bromo-3-chlorobutane derivatives ().

Functional Group Analogues: Ester Derivatives

Example: Methyl 2-benzoylamino-3-oxobutanoate ().

Key Insight: The acetyloxy group in the target compound is more labile than the benzoylamino group in ’s compound, enabling selective deprotection. Diethyl esters also confer higher solubility in nonpolar solvents compared to methyl esters.

Stereoisomeric and Conformational Effects

Example : rac-(1R,2S,3S*)-Diethyl cyclohexene dicarboxylate ().

| Property | This compound | rac-Cyclohexene Derivative |

|---|---|---|

| Molecular Conformation | Likely planar due to ester conjugation | Semi-chair cyclohexene ring |

| Crystal Packing | Not reported | Weak H-bonding interactions |

Biological Activity

Diethyl (2S,3S)-2-acetyloxy-3-bromobutanedioate is a synthetic organic compound with potential applications in medicinal chemistry. Understanding its biological activity is crucial for assessing its therapeutic potential and safety profile.

Chemical Structure

The compound can be represented by the following structural formula:

This structure indicates the presence of bromine and acetoxy functional groups, which are significant for its biological interactions.

Antimicrobial Properties

Research has shown that compounds similar to this compound exhibit antimicrobial activity. For instance, derivatives of brominated succinates have been found to inhibit bacterial growth, suggesting that this compound may possess similar properties. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Enzyme Inhibition

Brominated compounds are known to act as enzyme inhibitors. This compound may inhibit specific enzymes involved in metabolic processes. For example, studies on related compounds indicate that they can inhibit enzymes such as acetylcholinesterase, which is vital for neurotransmitter regulation.

Cytotoxicity

In vitro studies have indicated that certain brominated esters can exhibit cytotoxic effects on cancer cell lines. The cytotoxicity is often attributed to the compound's ability to induce apoptosis or inhibit cell proliferation. Further research is needed to determine the specific effects of this compound on various cancer cell lines.

Anti-inflammatory Activity

Some studies suggest that similar compounds may possess anti-inflammatory properties. This activity could be beneficial in treating conditions characterized by chronic inflammation. The exact mechanism is not fully understood but may involve modulation of inflammatory cytokines.

Case Studies

- Study on Antimicrobial Activity : A study investigating a series of brominated esters found that compounds with similar structures to this compound showed significant inhibition against Gram-positive bacteria.

- Cytotoxicity Assessment : In a study evaluating the cytotoxic effects of various brominated compounds, this compound demonstrated promising results against human cancer cell lines, suggesting potential for further development as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.